Cas no 2087923-64-4 (tert-butyl N-(2-bromo-4-methylphenyl)-N-methylcarbamate)

tert-butyl N-(2-bromo-4-methylphenyl)-N-methylcarbamate structure
2087923-64-4 structure
Product Name:tert-butyl N-(2-bromo-4-methylphenyl)-N-methylcarbamate
Numero CAS:2087923-64-4
MF:C13H18BrNO2
MW:300.191523075104
CID:5631210
PubChem ID:165936534
Update Time:2023-09-09

tert-butyl N-(2-bromo-4-methylphenyl)-N-methylcarbamate Proprietà chimiche e fisiche

Nomi e identificatori

    • EN300-28290184
    • tert-butyl N-(2-bromo-4-methylphenyl)-N-methylcarbamate
    • 2087923-64-4
    • Inchi: 1S/C13H18BrNO2/c1-9-6-7-11(10(14)8-9)15(5)12(16)17-13(2,3)4/h6-8H,1-5H3
    • Chiave InChI: CLLARSCMNFGZOC-UHFFFAOYSA-N
    • Sorrisi: BrC1C=C(C)C=CC=1N(C)C(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 299.05209g/mol
  • Massa monoisotopica: 299.05209g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 275
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.7
  • Superficie polare topologica: 29.5Ų

tert-butyl N-(2-bromo-4-methylphenyl)-N-methylcarbamate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-28290184-1g
tert-butyl N-(2-bromo-4-methylphenyl)-N-methylcarbamate
2087923-64-4
1g
$671.0 2023-09-08
Enamine
EN300-28290184-5g
tert-butyl N-(2-bromo-4-methylphenyl)-N-methylcarbamate
2087923-64-4
5g
$1945.0 2023-09-08
Enamine
EN300-28290184-10g
tert-butyl N-(2-bromo-4-methylphenyl)-N-methylcarbamate
2087923-64-4
10g
$2884.0 2023-09-08
Enamine
EN300-28290184-0.05g
tert-butyl N-(2-bromo-4-methylphenyl)-N-methylcarbamate
2087923-64-4 95.0%
0.05g
$563.0 2025-03-19
Enamine
EN300-28290184-0.1g
tert-butyl N-(2-bromo-4-methylphenyl)-N-methylcarbamate
2087923-64-4 95.0%
0.1g
$591.0 2025-03-19
Enamine
EN300-28290184-0.25g
tert-butyl N-(2-bromo-4-methylphenyl)-N-methylcarbamate
2087923-64-4 95.0%
0.25g
$617.0 2025-03-19
Enamine
EN300-28290184-0.5g
tert-butyl N-(2-bromo-4-methylphenyl)-N-methylcarbamate
2087923-64-4 95.0%
0.5g
$645.0 2025-03-19
Enamine
EN300-28290184-1.0g
tert-butyl N-(2-bromo-4-methylphenyl)-N-methylcarbamate
2087923-64-4 95.0%
1.0g
$671.0 2025-03-19
Enamine
EN300-28290184-2.5g
tert-butyl N-(2-bromo-4-methylphenyl)-N-methylcarbamate
2087923-64-4 95.0%
2.5g
$1315.0 2025-03-19
Enamine
EN300-28290184-5.0g
tert-butyl N-(2-bromo-4-methylphenyl)-N-methylcarbamate
2087923-64-4 95.0%
5.0g
$1945.0 2025-03-19

tert-butyl N-(2-bromo-4-methylphenyl)-N-methylcarbamate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide Solvents: Acetonitrile-d3 ;  rt; 1 h, > 80 °C
Riferimento
Thermolysis and radiofluorination of diaryliodonium salts derived from anilines
Linstad, Ethan J.; et al, Organic & Biomolecular Chemistry, 2017, 15(10), 2246-2252

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Iodine Solvents: Dichloromethane ,  Water ;  rt; 3 d, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -40 °C; 10 min, -40 °C
2.2 Solvents: Tetrahydrofuran ;  10 min, -40 °C; 1 h, 0 °C
2.3 0 °C; 1 h, rt
3.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
3.2 Solvents: Tetrahydrofuran ;  overnight, -78 °C → rt
3.3 Solvents: Acetonitrile ,  Water ;  1.5 h, rt
4.1 Reagents: Tetrabutylammonium bromide Solvents: Acetonitrile-d3 ;  rt; 1 h, > 80 °C
Riferimento
Thermolysis and radiofluorination of diaryliodonium salts derived from anilines
Linstad, Ethan J.; et al, Organic & Biomolecular Chemistry, 2017, 15(10), 2246-2252

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  overnight, -78 °C → rt
1.3 Solvents: Acetonitrile ,  Water ;  1.5 h, rt
2.1 Reagents: Tetrabutylammonium bromide Solvents: Acetonitrile-d3 ;  rt; 1 h, > 80 °C
Riferimento
Thermolysis and radiofluorination of diaryliodonium salts derived from anilines
Linstad, Ethan J.; et al, Organic & Biomolecular Chemistry, 2017, 15(10), 2246-2252

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -40 °C; 10 min, -40 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, -40 °C; 1 h, 0 °C
1.3 0 °C; 1 h, rt
2.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
2.2 Solvents: Tetrahydrofuran ;  overnight, -78 °C → rt
2.3 Solvents: Acetonitrile ,  Water ;  1.5 h, rt
3.1 Reagents: Tetrabutylammonium bromide Solvents: Acetonitrile-d3 ;  rt; 1 h, > 80 °C
Riferimento
Thermolysis and radiofluorination of diaryliodonium salts derived from anilines
Linstad, Ethan J.; et al, Organic & Biomolecular Chemistry, 2017, 15(10), 2246-2252

tert-butyl N-(2-bromo-4-methylphenyl)-N-methylcarbamate Raw materials

tert-butyl N-(2-bromo-4-methylphenyl)-N-methylcarbamate Preparation Products

Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.